
N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide” is an organic intermediate with borate and sulfonamide groups . It is a compound that can be synthesized through nucleophilic and amidation reactions .
Synthesis Analysis
The synthesis of “N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide” involves nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of “N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide” has been studied using single crystal X-ray diffraction and density functional theory (DFT) . The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound is synthesized through nucleophilic and amidation reactions . Further details about the specific chemical reactions involved in the synthesis are not provided in the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide” have been studied using DFT . The study includes the molecular electrostatic potential and frontier molecular orbitals of the compound .Scientific Research Applications
- Aryl Borate : N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide can serve as an essential intermediate in organic synthesis. Boronic acid compounds, including aryl borates, are widely used due to their stability, low toxicity, and reactivity. They play a crucial role in protecting diols during drug synthesis, asymmetric amino acid synthesis, and coupling reactions like Diels–Alder and Suzuki reactions .
- Enzyme Inhibitors and Ligands : Boric acid compounds, such as this one, find applications as enzyme inhibitors or specific ligand drugs. They contribute to treating tumors, microbial infections, and even anticancer therapies .
- Hydrogen Peroxide, Sugars, and Ions : N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide can act as a fluorescent probe. It helps identify hydrogen peroxide, sugars, copper ions, and catecholamines .
- Boronic Ester Bonds : These bonds, based on borate linkages, are used in constructing stimulus-responsive drug carriers. They respond to changes in pH, glucose levels, and ATP within the body. Applications include loading anticancer drugs, insulin, and genes .
- Polymer Micelles and Mesoporous Silica : N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide contributes to the development of biocompatible materials. These materials can encapsulate drugs and release them in a controlled manner .
- Density Functional Theory (DFT) : Researchers use DFT to study the molecular electrostatic potential and frontier molecular orbitals of this compound. These calculations provide insights into its physical and chemical properties .
Organic Synthesis and Drug Intermediates
Fluorescent Probes and Sensing Agents
Drug Carriers and Controlled Release Systems
Biocompatible Materials
Computational Studies
Availability for Research
Future Directions
The future directions for “N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide” could involve its use in the construction of stimulus-responsive drug carriers due to the advantages of boronic ester bonds . These carriers can load anti-cancer drugs, deliver insulin and genes, and achieve controlled drug release .
properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-14-8-9-4-6(5-10-8)11-15(12,13)7-2-3-7/h4-5,7,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCKWDWDAUVLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxypyrimidin-5-yl)cyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


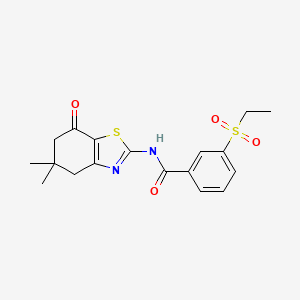
![N-(1,3-benzodioxol-5-yl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2657522.png)
![N-naphthalen-1-yl-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2657524.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2657525.png)
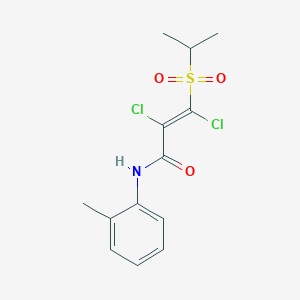
![3-[2-(1-methyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazol-1-yl]propanoic acid](/img/structure/B2657529.png)
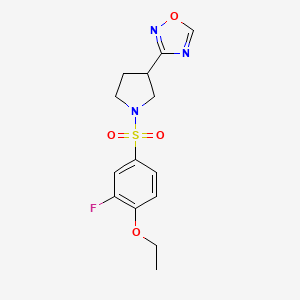
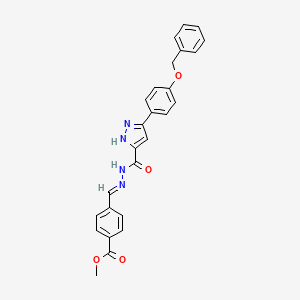
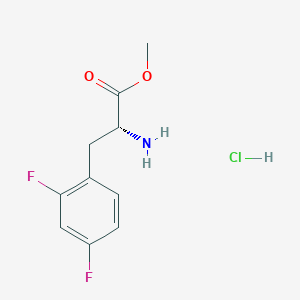
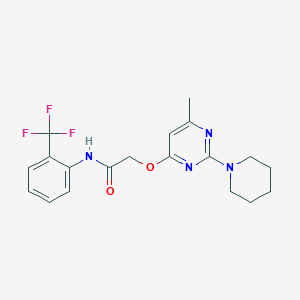
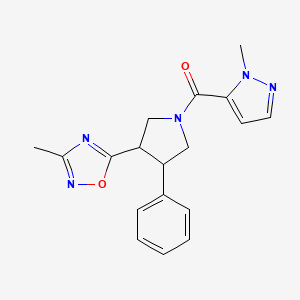
![(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2657541.png)
